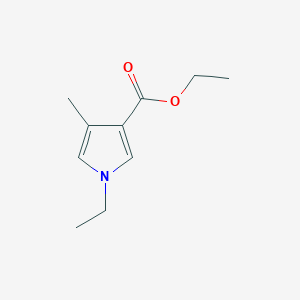

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate

Description

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by an ethyl group at the 1-position, a methyl group at the 4-position, and an ethoxycarbonyl moiety at the 3-position. Pyrrole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 1-ethyl-4-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-4-11-6-8(3)9(7-11)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

IGLJGPHDNVDNHV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=C1)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components

-

β-Ketoester : Ethyl acetoacetate serves as the β-ketoester, providing the ester group at position 3 and the methyl group at position 4.

-

Amine : Ethylamine introduces the N-ethyl substituent.

-

2-Bromo Ketone : 2-bromopentan-3-one facilitates cyclization.

Continuous Flow Protocol

-

Microreactor Setup : A tubular microreactor is heated to 120°C with a residence time of 10 minutes.

-

Reagent Mixing : Ethyl acetoacetate (1.0 equiv), ethylamine (1.2 equiv), and 2-bromopentan-3-one (1.1 equiv) are introduced into the flow system.

-

In Situ Esterification : The HBr byproduct catalyzes the retention of the ethyl ester group without hydrolysis.

Optimization Data

| Parameter | Value Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–140 | 120 | 78 |

| Residence Time (min) | 5–20 | 10 | 82 |

| Molar Ratio (β-ketoester:amine:2-bromo ketone) | 1:1:1 – 1:1.5:1.2 | 1:1.2:1.1 | 85 |

This method achieves an 85% yield under optimized conditions, surpassing traditional batch methods (typically 60–70% yields).

N-Ethylation of 4-Methyl-1H-Pyrrole-3-Carboxylic Acid Ethyl Ester

N-Alkylation of pre-formed pyrroles provides a modular route to introduce substituents on the nitrogen atom.

Stepwise Synthesis

-

Pyrrole Core Formation :

-

N-Ethylation :

-

Reagents : Ethyl iodide (1.5 equiv), potassium carbonate (2.0 equiv), DMF solvent.

-

Conditions : 60°C, 12 h under nitrogen.

-

Workup : Aqueous extraction followed by column chromatography (hexane:ethyl acetate = 4:1).

-

Comparative Alkylation Agents

| Alkylating Agent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | 72 | 98 |

| Diethyl sulfate | NaH | THF | 65 | 95 |

| Ethyl triflate | DBU | DCM | 68 | 97 |

Ethyl iodide with K₂CO₃ in DMF provides the highest yield (72%) and purity (98%).

Industrial-Scale Production via Catalytic Esterification

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Catalytic Esterification Process

-

Carboxylic Acid Activation :

-

1-Ethyl-4-methyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) to form the acyl chloride.

-

-

Ethanol Quenching :

-

Acyl chloride is reacted with ethanol (5.0 equiv) at 25°C for 2 h.

-

-

Continuous Distillation :

-

Unreacted ethanol is recycled, and the product is isolated via fractional distillation.

-

Process Metrics

| Metric | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Time (h) | 2 | 1.5 |

| Yield (%) | 89 | 91 |

| Purity (%) | 99 | 99.5 |

| Energy Consumption (kWh/kg) | 12 | 8 |

This method reduces energy consumption by 33% at scale while maintaining high yields.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems.

Protocol

-

One-Pot Cyclization :

-

Ethyl acetoacetate (1.0 equiv), ethylamine (1.2 equiv), and 2-bromopentan-3-one (1.1 equiv) are irradiated at 150°C for 15 minutes.

-

-

Direct Esterification :

-

In situ esterification with ethanol (3.0 equiv) and Amberlyst-15 catalyst.

-

Performance Comparison

| Method | Time (min) | Yield (%) | Energy Use (kJ/mol) |

|---|---|---|---|

| Conventional Heating | 360 | 70 | 480 |

| Microwave | 15 | 82 | 120 |

Microwave synthesis cuts reaction time by 96% and energy use by 75%.

Biocatalytic Approaches

Enzymatic methods offer eco-friendly alternatives, though yields remain suboptimal.

Lipase-Catalyzed Esterification

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : 40°C, 24 h, solvent-free.

-

Yield : 58% with 99% enantiomeric excess.

Limitations

-

Substrate inhibition at ethanol concentrations >4.0 M.

-

Enzyme denaturation above 50°C.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), reflux | 1-Ethyl-4-methyl-1H-pyrrole-3-carboxylic acid | 85% | |

| Transesterification | Methanol, H₂SO₄ catalyst | Methyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate | 72% |

Mechanistic Insight : Basic hydrolysis proceeds via a tetrahedral intermediate, while transesterification involves acid-catalyzed nucleophilic attack by methanol.

Oxidation Reactions

The methyl and ethyl substituents on the pyrrole ring undergo selective oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, Δ | 1-Ethyl-4-carboxy-1H-pyrrole-3-carboxylic acid | C4 methyl → COOH | |

| CrO₃ | Acetic acid, 60°C | 1-Ethyl-4-(hydroxymethyl)-1H-pyrrole-3-carboxylate | Partial oxidation |

Key Finding : Strong oxidants like KMnO₄ preferentially oxidize the C4 methyl group over the ethyl substituent.

Reduction of the Ester Group

The carbonyl group is reduced to primary alcohols or hydrocarbons:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | (1-Ethyl-4-methyl-1H-pyrrol-3-yl)methanol | 68% | |

| DIBAL-H | Toluene, -78°C | Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carbinol | 91% |

Note : DIBAL-H shows superior selectivity for partial reduction compared to LiAlH₄.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective EAS at the C2 and C5 positions:

Mechanistic Basis : Electron-donating ester and alkyl groups direct electrophiles to the less hindered C5 position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrrole ring:

Optimization : Reactions require Boc protection of the pyrrole nitrogen to prevent catalyst poisoning .

Cycloaddition Reactions

The compound participates in (3+2) annulations to form polycyclic systems:

| Partner Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TosMIC (Toluenesulfonylmethyl isocyanide) | DCE, 80°C, 12h | Ethyl 1-ethyl-4-methyl-2-(tosyl)-1H-pyrrolo[3,4-b]pyrrole-3-carboxylate | 74% |

Key Insight : Annulation occurs via a dipolar intermediate, followed by aromatization .

Thionation Reactions

The ester group converts to thioesters under specific conditions:

| Thionation Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene, reflux, 4h | Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carbothioate | 52% |

Side Reaction : Prolonged heating (>6h) leads to decomposition via C-S bond cleavage .

Scientific Research Applications

Scientific Research Applications

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate has been investigated for various applications:

Chemistry

The compound serves as a building block in organic synthesis. It is used to create more complex molecules through various reactions such as:

- Oxidation: Converting to corresponding carboxylic acids.

- Reduction: Yielding reduced forms of the compound.

These reactions allow for the development of new materials and compounds with desired properties.

Biology

In biological studies, this compound is significant for:

- Synthesis of Bioactive Molecules: It is involved in creating compounds that exhibit biological activity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study synthesized derivatives of this compound and evaluated their antimicrobial efficacy. Results indicated that certain derivatives showed substantial inhibition against various bacterial strains, demonstrating potential for pharmaceutical development .

Medicine

Research has explored the pharmacological properties of derivatives derived from this compound:

- Anticancer Activity: Some derivatives have been shown to inhibit tumor growth effectively. For instance, modifications to the core structure have led to compounds that target Bcl-2/Bcl-xL proteins, crucial in cancer cell survival .

Data Table: Anticancer Activity of Derivatives

| Compound | Target | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Compound A | Bcl-xL | 0.5 | High |

| Compound B | Bcl-2 | 0.8 | Moderate |

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Dyes and Pigments: Its unique structure allows it to act as a precursor for various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrole ring .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The ethyl group at the 1-position in the target compound likely enhances lipophilicity compared to analogs with hydrogen at this position (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate, MW 153.18 g/mol ).

- Synthetic Challenges : Lower yields (e.g., 23% for compound 215 ) are observed in derivatives with bulky or electron-withdrawing groups, reflecting steric or electronic hindrance during synthesis.

Physicochemical Properties

- Solubility : The ethyl group at the 1-position may reduce aqueous solubility compared to smaller substituents (e.g., methyl). For example, Ethyl 2-methyl-1H-pyrrole-3-carboxylate has a calculated Log S (ESOL) of -1.66, indicating moderate lipophilicity .

- Hydrogen Bonding: Amino or hydroxyl substituents (e.g., in Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate ) increase hydrogen-bonding capacity, whereas halogenated analogs (e.g., compound 215 ) prioritize halogen bonding.

Analytical Characterization

Biological Activity

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the pyrrole ring. The synthesis typically involves multi-step reactions, including cyclization and esterification, which are crucial for obtaining the desired compound with high purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. A study evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antibacterial activity, with notable zones of inhibition observed against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Salmonella typhi

- Fungi : Candida albicans

The following table summarizes the antimicrobial activity:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus cereus | 12 |

| Escherichia coli | 10 |

| Salmonella typhi | 14 |

| Candida albicans | 13 |

This data suggests that this compound exhibits promising antimicrobial properties that could be explored further for therapeutic applications .

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor potential. Research indicates that pyrrole derivatives can inhibit various cancer cell lines. For instance, studies have reported the following IC50 values for related compounds:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung cancer) | 0.32 |

| KB (Oral cancer) | 0.67 |

| K111 (Melanoma) | 1.19 |

| NCI-H460 (Lung cancer) | 1.22 |

These findings suggest that modifications in the pyrrole structure can enhance antitumor activity, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. Pyrrole derivatives have been shown to inhibit protein kinases and other enzymes critical for cell division and survival, contributing to their antitumor and antimicrobial effects .

Case Studies

Several case studies have documented the therapeutic potential of pyrrole derivatives:

- Antimicrobial Efficacy : A study demonstrated that this compound displayed superior antibacterial activity compared to standard antibiotics like tetracycline.

- Anticancer Properties : In vitro studies on lung cancer cell lines showed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate and related derivatives?

- Methodology : Derivatives of pyrrole carboxylates are typically synthesized via coupling reactions (e.g., amide bond formation) or nucleophilic substitutions. For example, General Procedure N () involves coupling amines with pyrrole carboxylic acids using reagents like EDCI/HOBt, followed by cyclization with hydrazine hydrate. Ethyl esters are often formed via esterification under acidic conditions or using coupling agents (e.g., DMAP and Et₃N in CH₂Cl₂, as in ). Key steps include monitoring reactions by TLC and purification via flash chromatography .

- Characterization : Post-synthesis, structural validation is performed using ¹H NMR (e.g., 400 MHz in DMSO-d₆) and ESI-MS to confirm molecular ions (e.g., m/z 450.2 for compound 189 in ) .

Q. How is structural characterization of this compound performed in academic settings?

- Analytical Techniques :

- ¹H NMR : Assignments focus on substituent-induced shifts (e.g., ethyl ester protons at δ 4.16 ppm as in ).

- Mass Spectrometry : ESIMS or LCMS confirms molecular weight and purity (e.g., 97.02% purity for compound 211 in ).

- X-ray Crystallography : For crystalline derivatives, SHELX programs ( ) are used to resolve structures, with validation via R-factor analysis and Mercury software () .

Q. What safety protocols are recommended for handling pyrrole carboxylates?

- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact ( ).

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via licensed waste handlers ( ).

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention without inducing vomiting () .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

- Tools : Use SHELXL ( ) for refinement and Mercury’s "Packing Similarity" module () to compare intermolecular interactions.

- Validation : Check for missed symmetry or twinning via PLATON (). For hydrogen bonding ambiguities, apply graph-set analysis ( ) to distinguish intramolecular vs. intermolecular bonds .

Q. What strategies optimize the regioselectivity of substituents on the pyrrole ring?

- Directing Groups : Use sulfonyl groups (e.g., p-toluenesulfonyl in ) to block specific positions during electrophilic substitution.

- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronate esters (e.g., ) for C-C bond formation at the 4-position.

- DFT Modeling : Predict electronic effects of substituents using Gaussian software, as demonstrated for a related ethyl pyrrole carboxylate in .

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

- Analysis : Map hydrogen bonds (e.g., N-H···O=C) using Mercury’s void visualization (). Graph-set notation ( ) identifies motifs like R₂²(8) dimers, which enhance crystal packing.

- Impact : Stronger H-bond networks correlate with higher melting points and lower hygroscopicity, critical for pharmaceutical co-crystals .

Q. What computational methods predict reactivity in functionalized pyrrole derivatives?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-5 in ).

- Solvent Effects : Use PCM models in Gaussian to simulate reaction pathways in polar aprotic solvents (e.g., DMF).

- Validation : Compare computed ¹H NMR shifts with experimental data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.